Praseodymium Carbonate Octahydrate
Overview
Description
Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr₂(CO₃)₃·8H₂O. It is a green crystalline substance that is insoluble in water but soluble in acids. This compound is part of the rare earth elements group and is used in various scientific and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
It’s known that praseodymium, like other rare earth elements, can interact with various biological molecules and structures due to its unique chemical properties .
Mode of Action
Praseodymium Carbonate Octahydrate is soluble in acids and emits carbon dioxide when it interacts with acids . This reaction can be represented as follows:
Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2Pr_2(CO_3)_3 + 6H^+ \rightarrow 2Pr^{3+} + 3H_2O + 3CO_2 Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2
It is insoluble in water , which may limit its interaction with biological systems.
Biochemical Pathways
One study suggests that praseodymium can enhance the tolerance of maize seedlings subjected to cadmium stress by up-regulating the enzymes in the regeneration and biosynthetic pathways of ascorbate and glutathione .
Pharmacokinetics
Its solubility in water is very low , which could potentially affect its bioavailability and distribution in biological systems.
Result of Action
It’s known that praseodymium can form compounds with hydrazine, such as pr2(co3)3•12n2h4•5h2o, which is a pale green crystal that is slightly soluble in water but insoluble in benzene .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment due to its reactivity with acids . Moreover, its stability could be influenced by temperature and humidity due to its hydrate form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium Carbonate Octahydrate can be synthesized through several methods:
Hydrolysis of Praseodymium(III) Chloroacetate: This method involves the hydrolysis of praseodymium(III) chloroacetate in water, resulting in the formation of praseodymium carbonate and chloroform. [ 2 \text{Pr(C}_2\text{Cl}_3\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 + 6 \text{CHCl}_3 + 3 \text{CO}_2 ]
Reaction with Sodium Bicarbonate: Another method involves reacting praseodymium chloride with sodium bicarbonate saturated with carbon dioxide. [ \text{PrCl}_3 + 3 \text{NaHCO}_3 \rightarrow \text{Pr}_2(\text{CO}_3)_3 + 3 \text{NaCl} + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale precipitation reactions where praseodymium salts are reacted with carbonate sources under controlled conditions to ensure high purity and yield .
Types of Reactions:
Acid-Base Reactions: this compound reacts with acids to form praseodymium salts, water, and carbon dioxide. [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{H}^+ \rightarrow 2 \text{Pr}^{3+} + 3 \text{H}_2\text{O} + 3 \text{CO}_2 ]
Thermal Decomposition: When heated, it decomposes to form praseodymium oxide and carbon dioxide.
Common Reagents and Conditions:
Heat: Thermal decomposition requires controlled heating to specific temperatures to yield desired products.
Major Products:
Praseodymium Salts: Formed through acid-base reactions.
Praseodymium Oxide: Formed through thermal decomposition.
Scientific Research Applications
Praseodymium Carbonate Octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of high-power magnets, pigments, and glass coloring agents.
Comparison with Similar Compounds
Cerium Carbonate: Similar in structure and properties but has different oxidation states and reactivity.
Neodymium Carbonate: Another rare earth carbonate with comparable applications but distinct magnetic properties.
Uniqueness: Praseodymium Carbonate Octahydrate is unique due to its specific green coloration, solubility characteristics, and its role in producing high-power magnets and specialized pigments .
Properties
IUPAC Name |
praseodymium(3+);tricarbonate;octahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQEMTYQGRHIC-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H16O17Pr2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648481 | |
Record name | Praseodymium carbonate--water (2/3/8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14948-62-0 | |
Record name | Praseodymium carbonate--water (2/3/8) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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